Luteoloside

Catalog No.
S619275
CAS No.
5373-11-5
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteoloside

CAS Number

5373-11-5

Product Name

Luteoloside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

PEFNSGRTCBGNAN-QNDFHXLGSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Synonyms

cinaroside, cynaroside, luteolin-7-beta-D-glucoside, luteolin-7-glucoside, luteolin-7-O-beta-D-glucopyranoside, luteolin-7-O-monoglucoside, luteoloside, nephrocizin

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Anti-inflammatory and Neuroprotective Properties

Studies suggest that Luteoloside possesses anti-inflammatory and neuroprotective properties. Research has shown that it can:

  • Reduce inflammation: Luteoloside has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β, in various models, including lipopolysaccharide-induced inflammation and Staphylococcus aureus infection [, ].
  • Protect against neurodegeneration: Studies on animal models indicate that Luteoloside may help alleviate neurological deficits, cerebral edema, and improve outcomes in conditions like stroke by reducing neuroinflammation and oxidative stress [].

Anticancer Potential

Luteoloside has also been investigated for its potential role in cancer prevention and treatment. Research suggests that it may:

  • Inhibit cancer cell proliferation: Studies on various cancer cell lines, including cervical cancer, have shown that Luteoloside can suppress cell growth and promote apoptosis, a form of programmed cell death [].
  • Modulate signaling pathways: Luteoloside may exert its anti-cancer effects by modulating specific signaling pathways involved in cell proliferation and survival [].

Other Potential Applications

Luteoloside is being explored for its potential applications in various other areas, including:

  • Antioxidant activity: Luteoloside exhibits free radical scavenging properties, suggesting its potential role in protecting cells from oxidative damage [].
  • Cardiovascular health: Some studies suggest that Luteoloside may contribute to cardiovascular health by improving blood vessel function and reducing inflammation [].

Luteoloside, also known as cynaroside, is a flavonoid glycoside characterized by the presence of a glucose molecule attached to the luteolin backbone at the 7-hydroxyl position. Its chemical formula is C₁₅H₁₄O₇, and it is classified as a flavone due to its structural features. Luteoloside is naturally found in various plants, including Ferula varia, Cynara scolymus (artichoke), and dandelion, where it contributes to the plants' antioxidant and anti-inflammatory properties .

The mechanisms by which Luteoloside exerts its potential health effects are being actively explored. Here are some proposed mechanisms:

  • Antioxidant Activity: The hydroxyl groups in Luteoloside's structure might contribute to its ability to scavenge free radicals, reducing oxidative stress in cells [, ].
  • Anti-cancer effects: Luteoloside might inhibit the proliferation and metastasis of cancer cells through various pathways, including modulation of inflammatory signaling [].
  • Anti-microbial effects: Studies suggest Luteoloside might inhibit the activity of certain enzymes essential for viral replication [].
, primarily involving oxidation and hydrolysis. Key reactions include:

  • Oxidation: Luteoloside can be oxidized to form various products depending on the reaction conditions. For instance, it may convert into luteolin by losing a glucose moiety.
  • Hydrolysis: The glycosidic bond can be cleaved by enzymes such as glucosidases, leading to the release of luteolin and glucose. This reaction is significant in metabolic processes within plants and animals .

Luteoloside exhibits a range of biological activities that are of considerable interest in pharmacology and nutrition. Key activities include:

  • Anti-inflammatory Effects: Luteoloside inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin 6 .
  • Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
  • Analgesic Effects: Research indicates that luteoloside can provide pain relief by modulating inflammatory responses in conditions such as arthritis .
  • Antimicrobial Activity: Luteoloside has shown efficacy against various bacterial strains, contributing to its potential use in treating infections .

Luteoloside can be synthesized through several methods:

  • Enzymatic Glycosylation: This method involves using specific glycosyltransferases to add a glucose molecule to luteolin.
  • Chemical Synthesis: Various synthetic routes have been developed that involve the protection and deprotection of functional groups on luteolin followed by glycosylation reactions.
  • Extraction from Natural Sources: Luteoloside can also be isolated from plants known to contain high concentrations of this compound, such as artichokes and dandelions .

The applications of luteoloside span multiple fields:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, luteoloside is being investigated for its potential therapeutic effects in chronic inflammatory diseases and pain management.
  • Nutraceuticals: As a natural antioxidant, it is included in dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Food Industry: Luteoloside's antimicrobial properties make it a candidate for use as a natural preservative in food products .

Recent studies have focused on the interactions of luteoloside with various biological targets:

  • Protein Interactions: Research indicates that luteoloside can influence protein structures, such as lysozyme, altering its activity and stability under certain conditions .
  • Cellular Mechanisms: Luteoloside has been shown to modulate signaling pathways involved in inflammation and apoptosis, particularly through the activation of nuclear factor (erythroid-derived 2)-like 2 .
  • Drug Interactions: Studies suggest that luteoloside may enhance the efficacy of certain drugs while mitigating side effects associated with inflammation .

Luteoloside shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructureUnique Features
LuteolinFlavoneAglycone form of luteoloside; more potent anti-inflammatory effects.
RutinFlavonolContains a rhamnose sugar; known for its antioxidant properties.
QuercetinFlavonolExhibits strong anti-inflammatory effects; widely studied for cardiovascular health.
ApigeninFlavoneKnown for its anxiolytic effects; structurally similar but lacks a sugar moiety.

Luteoloside's uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like luteolin. This modification may also influence its biological activity, making it an interesting subject for further research in pharmacology and nutrition .

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Melting Point

256 - 258 °C

UNII

98J6XDS46I

Other CAS

26811-41-6
5373-11-5

Wikipedia

Cynaroside
Mercury(I)_oxide

Dates

Modify: 2023-08-15
Compt. Rend., 1943, 216, p505

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